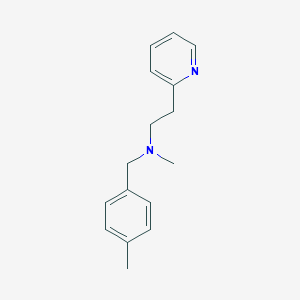
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a ligand that selectively binds to the translocator protein (TSPO) present in the outer mitochondrial membrane of cells. TSPO is involved in the regulation of several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been studied extensively for its potential applications in imaging and therapy.
Mecanismo De Acción
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide selectively binds to TSPO, a protein that is upregulated in cells undergoing stress or inflammation. Binding of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide to TSPO results in the activation of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in the regulation of cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. In addition, 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to improve mitochondrial function and reduce apoptosis in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of cells undergoing stress or inflammation. However, one limitation of using 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is its relatively low affinity for TSPO compared to other ligands. This can result in lower sensitivity in imaging studies.
Direcciones Futuras
There are several future directions for the use of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in imaging and therapy. One potential area of research is the development of more potent TSPO ligands with higher affinity and selectivity. In addition, there is a need to investigate the potential therapeutic applications of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in the treatment of neurodegenerative diseases. Finally, there is a need to investigate the potential use of 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in combination with other therapies to improve efficacy.
Métodos De Síntesis
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide can be synthesized by several methods, including the reaction of 2,6-dichlorobenzoyl chloride with 5-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied for its use in imaging and therapy. It has been shown to selectively bind to TSPO, making it a potential target for imaging of inflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been investigated for its potential therapeutic applications in the treatment of these diseases.
Propiedades
Nombre del producto |
2-(2,6-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide |
|---|---|
Fórmula molecular |
C14H12Cl2N2O |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-N-(5-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-6-13(17-8-9)18-14(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,18,19) |
Clave InChI |
ZVAKHYITHDMBPJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)